2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile
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Overview
Description
2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a difluorophenyl group, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile typically involves the reaction of 2,4-difluoroaniline with other reagents under controlled conditions. One common method includes the use of amidrazones, which are oxidized using manganese dioxide (MnO2) in dry dichloromethane (CH2Cl2) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like MnO2.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The difluorophenyl group allows for substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: MnO2 in dry CH2Cl2.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolidinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The difluorophenyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile: Similar structure but with different fluorine substitution pattern.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of an imidazolidinone.
Uniqueness
2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of both fluorine atoms and the imidazolidinone ring contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(2,4-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c1-12(8-3-2-7(13)6-9(8)14)10(18)17(5-4-15)11(19)16-12/h2-3,6H,5H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPJXADGQFZJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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